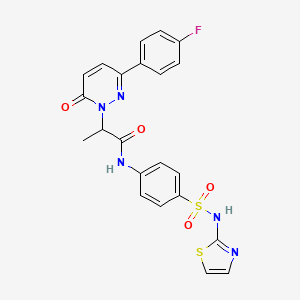

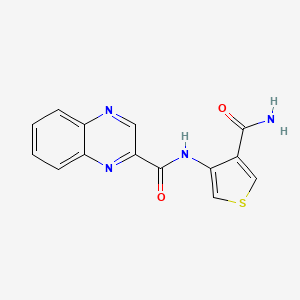

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related triazole and azetidine derivatives often involves multi-step reactions, starting from readily available precursors. For instance, the preparation of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol from l-(+)-methionine showcases a three-step, one-pot construction of the chiral azetidine ring, demonstrating the intricate synthesis routes possible for azetidine derivatives (Mincan Wang et al., 2008). Similarly, the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol and its structural elucidation through X-ray diffraction highlights the complexity and precision required in synthesizing such molecules (Heng-Shan Dong & Guoyong Huo, 2009).

Molecular Structure Analysis

The molecular structure of triazole and azetidine compounds is often elucidated using techniques like NMR, IR, MS spectra, and X-ray diffraction crystallography. These methods provide insights into the conformation, bonding, and overall structure of the molecules. For example, the detailed crystal structure analysis of related compounds provides a basis for understanding the molecular arrangement and intermolecular interactions, which are crucial for their biological activity and chemical properties (Heng-Shan Dong et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of such compounds can involve various reactions, including cycloadditions, rearrangements, and substitutions, depending on their functional groups and structural configuration. For instance, the catalytic asymmetric addition of organozinc reagents to aldehydes using chiral azetidine derivatives demonstrates the potential chemical reactivity of these compounds (Mincan Wang et al., 2008). Moreover, the synthesis and evaluation of triazole derivatives for their catalytic activities in Huisgen 1,3-dipolar cycloadditions reveal the versatile chemical properties that can be exploited in synthetic chemistry (Salih Ozcubukcu et al., 2009).

Applications De Recherche Scientifique

Microwave Assisted Synthesis and Pharmacological Evaluation

A study by Mistry and Desai (2006) explores the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones, derived from similar structural frameworks. These compounds were evaluated for their antibacterial and antifungal activities, highlighting the potential of these frameworks in developing antimicrobial agents (Mistry & Desai, 2006).

Catalyst for Huisgen 1,3-Dipolar Cycloadditions

Ozcubukcu et al. (2009) designed a tris(triazolyl)methanol-Cu(I) complex as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, a key reaction in the synthesis of 1,2,3-triazoles. The study demonstrates the compound's efficacy in catalyzing these reactions under mild conditions, offering an efficient pathway for synthesizing triazole-containing compounds (Ozcubukcu et al., 2009).

Synthesis and Anticancer/Antimicrobial Evaluation

Katariya et al. (2021) conducted a study on the synthesis of novel biologically potent heterocyclic compounds, incorporating structures similar to the query chemical. These compounds were evaluated for their anticancer activity and in vitro antibacterial and antifungal activities, showcasing the diverse pharmacological potentials of such chemical structures (Katariya et al., 2021).

DFT Studies and Chemical Synthesis

Abosadiya et al. (2018) explored the synthesis of new 1,2,4-triazole and triazolidin derivatives, providing insights into the structural and electronic properties through DFT studies. This research underscores the significance of computational and synthetic methods in understanding and expanding the utility of compounds with similar core structures (Abosadiya et al., 2018).

Mechanism of Action of HIV Entry Inhibitors

Watson et al. (2005) discussed the CCR5 receptor-based mechanism of action of potent allosteric noncompetitive HIV entry inhibitors, highlighting the structural and functional relevance of compounds with similar chemical backbones in targeting viral entry into host cells (Watson et al., 2005).

Mécanisme D'action

Target of Action

Compounds containing the 1,2,4-triazole moiety are known to interact with a variety of biological targets due to their ability to form hydrogen bonds . They are often found in bioactive compounds due to their stability and ability to bind “privileged structures” through hydrogen bonding .

Mode of Action

The nitrogen atoms of the 1,2,4-triazole moiety are known to actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially influencing cellular processes.

Biochemical Pathways

Compounds containing the 1,2,4-triazole moiety have been associated with a variety of biological effects . The exact downstream effects would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

Compounds containing the 1,2,4-triazole moiety are known for their stability, which could potentially influence their absorption, distribution, metabolism, and excretion . These properties would have a significant impact on the compound’s bioavailability.

Result of Action

Compounds containing the 1,2,4-triazole moiety have been associated with a variety of biological effects . The exact effects would depend on the specific targets and mode of action of the compound.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[1-(4-chlorophenyl)cyclopentyl]-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O/c19-16-5-3-15(4-6-16)18(7-1-2-8-18)17(24)22-9-14(10-22)11-23-13-20-12-21-23/h3-6,12-14H,1-2,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGMUYCAAYCEXLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CC(C3)CN4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

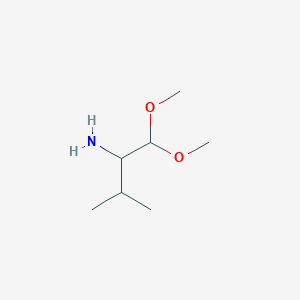

Molecular Formula |

C18H21ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

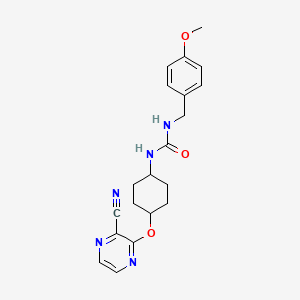

![N-(3-chlorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2480583.png)

![Ethyl 2-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2480587.png)

![[1-(4-Fluorophenyl)cyclopropyl]-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2480588.png)

![Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2480590.png)

![N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/no-structure.png)